molecular formula C28H27F3N2O5S B11442185 Methyl 4-[(6,7-dimethoxy-2-{[4-(trifluoromethyl)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate

Methyl 4-[(6,7-dimethoxy-2-{[4-(trifluoromethyl)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate

Cat. No.: B11442185
M. Wt: 560.6 g/mol
InChI Key: BRKIRGNUKVPCME-UHFFFAOYSA-N
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Description

Methyl 4-[(6,7-dimethoxy-2-{[4-(trifluoromethyl)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate is a complex organic compound that belongs to the class of tetrahydroisoquinoline derivatives. This compound is characterized by its unique structure, which includes a benzoate ester, a tetrahydroisoquinoline core, and a trifluoromethylphenyl carbamothioyl group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(6,7-dimethoxy-2-{[4-(trifluoromethyl)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of green solvents and catalysts to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(6,7-dimethoxy-2-{[4-(trifluoromethyl)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

Methyl 4-[(6,7-dimethoxy-2-{[4-(trifluoromethyl)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[(6,7-dimethoxy-2-{[4-(trifluoromethyl)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(6,7-dimethoxy-2-{[4-(trifluoromethyl)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate is unique due to the presence of the trifluoromethylphenyl carbamothioyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific molecular targets .

Properties

Molecular Formula

C28H27F3N2O5S

Molecular Weight

560.6 g/mol

IUPAC Name

methyl 4-[[6,7-dimethoxy-2-[[4-(trifluoromethyl)phenyl]carbamothioyl]-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C28H27F3N2O5S/c1-35-24-14-18-12-13-33(27(39)32-20-8-6-19(7-9-20)28(29,30)31)23(22(18)15-25(24)36-2)16-38-21-10-4-17(5-11-21)26(34)37-3/h4-11,14-15,23H,12-13,16H2,1-3H3,(H,32,39)

InChI Key

BRKIRGNUKVPCME-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=S)NC3=CC=C(C=C3)C(F)(F)F)COC4=CC=C(C=C4)C(=O)OC)OC

Origin of Product

United States

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